molecular formula C6H6N2O B1517412 1-Vinyl-1H-pyrazole-4-carbaldehyde CAS No. 864723-38-6

1-Vinyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1517412
CAS No.: 864723-38-6
M. Wt: 122.12 g/mol
InChI Key: PRSLZFDVLMBABM-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Core Structures in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. chemimpex.comyoutube.com Its structure is a "privileged scaffold," meaning it is a recurring motif in a wide array of biologically active compounds. wikipedia.orgnih.gov The significance of the pyrazole core stems from its unique electronic properties and its ability to participate in various chemical interactions, making it a crucial component in the design of new drugs. chemimpex.comwikipedia.org

Derivatives of pyrazole exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. wikipedia.orgekb.eg This has led to their integration into numerous commercially available drugs. youtube.comnih.gov The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological target engagement and pharmacokinetic profile. wikipedia.orgnih.gov

The Role of Vinyl and Carbaldehyde Functionalities in Pyrazole Derivatives

The introduction of vinyl and carbaldehyde groups onto the pyrazole scaffold dramatically expands its synthetic utility. The vinyl group, a carbon-carbon double bond, provides a reactive handle for a variety of chemical transformations. umich.edu Notably, it can participate in polymerization reactions, leading to the creation of specialty polymers with enhanced thermal stability and chemical resistance, which are valuable in the formulation of coatings and adhesives. chemimpex.com Furthermore, the vinyl group can engage in cycloaddition and other addition reactions, allowing for the construction of more complex molecular architectures. umich.edu

The carbaldehyde group (-CHO) is a versatile functional group that serves as a key electrophilic center. Its presence on the pyrazole ring opens up a plethora of synthetic possibilities, primarily through condensation reactions with various nucleophiles. organic-chemistry.org A common and effective method for introducing a carbaldehyde group onto an electron-rich heterocyclic ring like pyrazole is the Vilsmeier-Haack reaction. wikipedia.orgnih.govchemistrysteps.comresearchgate.net This reaction typically employs a mixture of a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, which then formylates the pyrazole ring, usually at the C4 position. nih.govresearchgate.net The resulting pyrazole carbaldehydes are stable and can be readily converted into other functional groups or used to build larger molecular frameworks. organic-chemistry.org

Overview of 1-Vinyl-1H-pyrazole-4-carbaldehyde as a Key Synthetic Intermediate

This compound is a bifunctional molecule that capitalizes on the advantageous properties of both the vinyl and carbaldehyde groups attached to a stable pyrazole core. chemimpex.com This unique structural combination makes it a highly valuable building block in organic synthesis. It serves as a crucial intermediate in the development of novel pharmaceuticals, particularly in the search for new anti-inflammatory and anti-cancer agents. chemimpex.com

The dual reactivity of this compound allows for its use in a stepwise or orthogonal fashion to construct complex target molecules. For instance, the carbaldehyde can be used for initial diversification through condensation chemistry, while the vinyl group is reserved for a subsequent polymerization or cross-linking step. This versatility makes it an important component in materials science for creating advanced materials with tailored properties, including specialty polymers, coatings, and potentially even electronic devices. chemimpex.com Its role as a versatile building block facilitates the creation of complex molecules and aids researchers in the development of innovative chemical reactions. chemimpex.com

Compound Properties

PropertyValue
Compound Name This compound
CAS Number 864723-38-6
Molecular Formula C₆H₆N₂O
Molecular Weight 122.1264 g/mol
Appearance Liquid
Purity ≥ 95% (NMR)
SMILES C=CN1C=C(C=N1)C=O
InChI InChI=1S/C6H6N2O/c1-2-8-4-6(5-9)3-7-8/h2-5H,1H2
InChI Key PRSLZFDVLMBABM-UHFFFAOYSA-N

Data sourced from multiple chemical suppliers and databases. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-2-8-4-6(5-9)3-7-8/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSLZFDVLMBABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653233
Record name 1-Ethenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864723-38-6
Record name 1-Ethenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Methodologies for the Synthesis of 1 Vinyl 1h Pyrazole 4 Carbaldehyde and Its Analogs

Direct Formylation Approaches to Pyrazole-4-carbaldehydes

The introduction of a formyl group at the C4 position of the pyrazole (B372694) ring is a critical step. This is most commonly achieved through electrophilic substitution reactions, with the Vilsmeier-Haack reaction being a prominent and versatile method.

Vilsmeier-Haack Reaction Protocols

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich heterocyclic compounds. researchgate.netnih.gov The reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). nih.govthieme-connect.com This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired pyrazole-4-carbaldehyde. thieme-connect.com The reaction is applicable to a variety of substituted pyrazoles and can be adapted for different substrates by modifying the reaction conditions. researchgate.netigmpublication.org

The efficiency of the Vilsmeier-Haack formylation of pyrazoles is highly dependent on several factors, including the reagents, solvent, temperature, and reaction time. Optimization of these parameters is crucial for achieving high yields and purity of the target carbaldehydes.

Researchers have investigated various conditions to improve the synthesis of pyrazole-4-carbaldehydes. For instance, the formylation of 1,3-disubstituted 5-chloro-1H-pyrazoles was optimized by studying the molar ratio of the pyrazole to the Vilsmeier reagent (DMF/POCl₃), temperature, and reaction duration. arkat-usa.org It was found that a molar ratio of 1:3:3 for pyrazole:DMF:POCl₃ at a temperature of 120°C for 2-8 hours provided good yields. arkat-usa.orgscispace.com Increasing the amount of the formylating agent and prolonging the reaction time can, in some cases, increase the conversion of the starting material. researchgate.net

The choice of the Vilsmeier reagent itself can be varied. While the POCl₃/DMF system is most common, other reagents like phthaloyl dichloride (OPC)/DMF have been used. nih.gov Furthermore, energy-efficient methods such as microwave irradiation have been shown to significantly reduce reaction times from hours to minutes and improve yields compared to conventional heating. nih.gov For example, the cyclization and formylation of certain hydrazones to pyrazole-4-carbaldehydes saw a yield increase from 65% under thermal conditions to 83% with microwave assistance, with the reaction time dropping to just 10 minutes. nih.gov

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazole-4-carbaldehydes

Starting Material Reagents Conditions Yield Reference
1-methyl-3-propyl-5-chloro-1H-pyrazole POCl₃ / DMF (3:3 eq) 120°C, 2h 86% arkat-usa.org
1-phenyl-3-propyl-5-chloro-1H-pyrazole POCl₃ / DMF (3:3 eq) 120°C, 8h 52% arkat-usa.org
(E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine POCl₃ / DMF (10 eq) Reflux, 6h 90% nih.gov
Hydrazones of diacetylcarbazoles POCl₃ / DMF - Good yields umich.edu
4-methoxy acetophenone (B1666503) phenyl-1-carbonyl hydrazone POCl₃ / DMF Reflux, 10h - igmpublication.org
(E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]thiazole OPC / DMF Microwave, 60°C, 10 min 83% nih.gov

The Vilsmeier-Haack reaction is broadly applicable for the formylation of various pyrazole derivatives. However, its success is significantly influenced by the nature of the substituents on the pyrazole ring. arkat-usa.orgresearchgate.net

The reaction works best with pyrazoles that are electron-rich, as this facilitates the electrophilic attack by the Vilsmeier reagent. researchgate.net Substituents on the pyrazole ring play a crucial role; electron-donating groups generally enhance the reactivity of the ring towards formylation. nih.gov

Conversely, the presence of strong electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic substitution, hindering or even preventing the formylation reaction. nih.govarkat-usa.org For example, attempts to formylate 5-chloropyrazoles bearing nitrophenyl substituents resulted in no formation of the desired pyrazole-4-carbaldehyde. arkat-usa.orgscispace.com Aromatic substituents, being more electron-withdrawing than alkyl groups, generally decrease the reactivity. arkat-usa.org

Steric hindrance can also be a limiting factor. Bulky substituents on the pyrazole ring, particularly at positions adjacent to the reaction site, can impede the approach of the Vilsmeier reagent, leading to lower yields or requiring more forcing reaction conditions. arkat-usa.org For instance, pyrazoles with bulky t-butyl groups have shown low reactivity. arkat-usa.orgscispace.com In some cases, 5-chloro-1,3-dialkyl-1H-pyrazoles failed to undergo formylation altogether. researchgate.net

Oxidation-Based Methodologies for Carbaldehyde Formation

An alternative strategy for introducing the carbaldehyde function at the C4-position of the pyrazole ring involves the oxidation of a pre-existing functional group. This approach is particularly useful when direct formylation is challenging or when a suitable precursor is readily available.

A common method is the oxidation of 4-hydroxymethylpyrazoles. umich.eduresearchgate.net These alcohol precursors can be oxidized to the corresponding aldehydes using various oxidizing agents. For example, pyridinium (B92312) chlorochromate (PCC) has been effectively used to convert a hydroxymethyl-(3-pyridyl)pyrazole derivative into the corresponding pyrazole-4-carbaldehyde. researchgate.net Another efficient system for this transformation is the use of iron(III) chloride (FeCl₃) catalyzed by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which provides the aldehyde in good yields without over-oxidation to the carboxylic acid. umich.edu Similarly, manganese(IV) oxide can be employed for this oxidation.

The oxidation of a methyl group at the C4-position to a formyl group is another viable, though less common, route. Studies on the metabolism of 4-methylpyrazole (B1673528) have indicated that it can be oxidized to 4-hydroxymethylpyrazole, which can be further oxidized to the aldehyde. nih.gov While primarily a metabolic pathway, this demonstrates the chemical feasibility of such a transformation.

Table 2: Oxidation Methods for Pyrazole-4-carbaldehyde Synthesis

Precursor Reagent/Catalyst Product Yield Reference
(1,3-diaryl-1H-pyrazol-4-yl)methanol FeCl₃·6H₂O / TEMPO 1,3-diaryl-1H-pyrazole-4-carbaldehydes 50-85% umich.edu
Hydroxymethyl-(3-pyridyl)pyrazole Pyridinium chlorochromate (PCC) (3-pyridyl)pyrazole-4-carbaldehyde - researchgate.net
(1H-Pyrazol-4-yl)methanol Manganese(IV) oxide 1H-Pyrazole-4-carbaldehyde 52% umich.edu

Installation of the Vinyl Moiety on Pyrazole Scaffolds

The final key structural feature of the target compound is the N-vinyl group. This group is typically introduced onto the pyrazole nitrogen atom after the pyrazole ring itself has been synthesized and functionalized.

Elimination Reactions for Vinyl Group Introduction

A prevalent and effective method for creating the N-vinyl group is through an elimination reaction, specifically the dehydrochlorination of an N-(2-chloroethyl)pyrazole precursor. mdpi.comresearchgate.net This two-step process first involves the N-alkylation of a pyrazole with a suitable 1,2-dihaloethane, such as 1,2-dichloroethane, to form the N-(2-chloroethyl)pyrazole intermediate. osi.lv The subsequent step is the base-induced elimination of hydrogen chloride to form the vinyl group.

This dehydrochlorination can be carried out using strong bases like potassium hydroxide (B78521). mdpi.com A particularly smooth and high-yielding version of this reaction utilizes phase-transfer catalysis (PTC) conditions. osi.lv In this approach, the alkylation of the pyrazole with dichloroethane and the subsequent dehydrochlorination of the resulting N-(β-chloroethyl)pyrazole are performed in water in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride (TEBAC), affording the N-vinylpyrazoles in yields ranging from 80-90%. osi.lv

Interestingly, a tandem reaction that combines formylation and the creation of a vinyl group precursor has been observed. The Vilsmeier-Haack reaction on 5-chloro-1-(2-hydroxyethyl)-3-propylpyrazole resulted in both formylation at the C4-position and substitution of the hydroxyl group with a chlorine atom, yielding 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde. arkat-usa.org This product is the direct precursor for the base-induced elimination to form the N-vinyl group. Another notable tandem reaction occurred when 5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole was subjected to Vilsmeier-Haack conditions, which, alongside other products, afforded 5-chloro-1-methyl-3-vinyl-1H-pyrazole-4-carbaldehyde in a low yield, indicating a one-pot formylation and elimination sequence. arkat-usa.orgscispace.com

Table 3: Synthesis of N-Vinylpyrazoles via Elimination

Precursor Reagents/Conditions Product Yield Reference
Pyrazole & Dichloroethane 1. Alkylation 2. Dehydrochlorination (PTC, TEBAC, H₂O) N-Vinylpyrazole 80-90% osi.lv
1-(2-Haloethyl)pyrazoles Potassium hydroxide / Ethanol (B145695) 1-Vinylpyrazoles - mdpi.com
5-Chloro-1-(2-hydroxyethyl)-3-propylpyrazole Vilsmeier-Haack (POCl₃/DMF) 5-Chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde 58% arkat-usa.org

Dehydration of Hydroxyethyl Pyrazole Precursors

Another established route to 1-vinylpyrazoles involves the dehydration of 1-(β-hydroxyethyl)pyrazole precursors. mdpi.comnih.gov This method is particularly useful for preparing simple vinylpyrazoles like 1-vinylpyrazole and 3,5-dimethyl-1-vinylpyrazole. The precursor alcohols are synthesized by condensing β-hydroxyethyl hydrazine (B178648) with appropriate carbonyl compounds, such as 1,1,3,3-tetraethoxypropane (B54473) or acetylacetone. mdpi.comnih.gov The subsequent dehydration of these alcohols yields the desired 1-vinylpyrazoles. mdpi.comnih.gov

Acid-Catalyzed Cracking Reactions

An acid-catalyzed cracking of geminal bis(1-pyrazolyl)alkanes represents a distinct approach to synthesizing 1-vinylpyrazoles. mdpi.comnih.gov In this process, a pyrazole is reacted with an acetal (B89532) or ketal to form a geminal bis(1-pyrazolyl)alkane. This intermediate, when heated to around 200°C in the presence of an acid catalyst like p-toluenesulfonic acid, undergoes fragmentation. mdpi.comnih.gov This cracking reaction yields a 1-vinylpyrazole and a molecule of the parent pyrazole. mdpi.comnih.gov

Palladium-Catalyzed Carbonylation and Cyclization Routes

Palladium-catalyzed reactions offer a modern and versatile approach to constructing the pyrazole-4-carbaldehyde scaffold. These methods often involve the carbonylation of suitable precursors, a reaction that introduces the carbonyl group (which is then converted to the aldehyde) at the C-4 position of the pyrazole ring. While direct palladium-catalyzed carbonylation to form 1-vinyl-1H-pyrazole-4-carbaldehyde is not extensively documented, related syntheses of pyrazole-4-carbaldehydes and other substituted pyrazoles highlight the potential of this strategy.

For instance, the Vilsmeier-Haack reaction, which involves formylation using a phosphorus oxychloride and dimethylformamide (DMF) reagent, is a common method for producing pyrazole-4-carbaldehydes from hydrazone precursors. mdpi.comchemmethod.comsemanticscholar.org Palladium catalysts are also employed in carbonylative domino reactions, such as the carbonylative Sonogashira coupling of iodobenzenes with terminal alkynes, followed by Michael addition of hydrazine derivatives, to construct the pyrazole ring system. dntb.gov.ua Furthermore, palladium-catalyzed carbonylations have been instrumental in the synthesis of complex natural products containing heterocyclic cores. nih.gov

Multicomponent and One-Pot Synthetic Strategies

Multicomponent reactions (MCRs) and one-pot syntheses have emerged as highly efficient and atom-economical methods for the construction of complex heterocyclic frameworks, including pyrazole derivatives. beilstein-journals.orgbohrium.comnih.gov These strategies involve the reaction of three or more starting materials in a single reaction vessel to form a product that incorporates all or most of the atoms of the reactants. nih.gov

Cyclocondensation Approaches

A prevalent multicomponent strategy for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound (or its in situ generated equivalent) with a hydrazine derivative. beilstein-journals.orgnih.gov This is often referred to as the Knorr pyrazole synthesis. nih.gov In the context of producing pyrazole-4-carbaldehyde analogs, a three-component reaction between an aldehyde, a β-ketoester, and a hydrazine can be employed. beilstein-journals.org For instance, the reaction of an aromatic aldehyde, malononitrile (B47326), and phenylhydrazine (B124118) can yield highly functionalized pyrazole-4-carbonitrile derivatives, which are closely related to the target carbaldehyde. bohrium.comresearchgate.net These reactions are often facilitated by a catalyst and can sometimes be performed under solvent-free conditions. bohrium.com

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful tool for the synthesis of five-membered heterocyclic rings like pyrazoles. nih.govfrontiersin.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. frontiersin.org For the synthesis of pyrazoles, nitrilimines or diazo compounds are commonly used as the 1,3-dipole, which react with alkynes or alkenes as the dipolarophile. frontiersin.orgresearchgate.netrsc.org

One specific example involves the reaction of nitrilimines with ninhydrin-derived Morita–Baylis–Hillman carbonates, which proceeds smoothly to afford 1,3,5-trisubstituted pyrazoles in high yields. rsc.org Another approach is the domino reaction of cinnamaldehyde (B126680) with the Bestmann–Ohira reagent, which acts as both a cycloaddition reactant and a homologation reagent, to produce functionalized 5(3)-vinylpyrazoles. nih.gov This reaction proceeds through a 1,3-dipolar cycloaddition of a diazomethyl anion to the cinnamaldehyde, followed by further transformations to yield the final vinylpyrazole product. nih.gov The use of green solvents and catalyst-free conditions is an area of active research in making these cycloadditions more environmentally friendly. frontiersin.orgmdpi.com

Regioselective Synthesis of Substituted this compound Derivatives

The regioselective synthesis of substituted this compound derivatives is a critical area of research, enabling the precise placement of various functional groups on the pyrazole core. This control is paramount for developing compounds with tailored electronic and steric properties, which in turn influences their reactivity and potential applications in medicinal chemistry and materials science. chemimpex.com A prominent method for achieving this regioselectivity is the Vilsmeier-Haack reaction. nih.govresearchgate.net

This reaction typically involves the formylation of hydrazones using the Vilsmeier reagent, which is a complex of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). researchgate.net By carefully selecting the starting hydrazone, researchers can direct the formylation to the desired position on the pyrazole ring, leading to the formation of pyrazole-4-carbaldehydes. nih.gov

For instance, a series of 1-aryl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehydes were synthesized in good yields through a controlled Vilsmeier-Haack reaction of (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazines. core.ac.uk The reaction conditions, such as temperature and the stoichiometry of the Vilsmeier reagent, play a crucial role in directing the outcome and ensuring high yields of the desired 4-carbaldehyde isomer. core.ac.uk

The synthesis of various substituted pyrazole-4-carbaldehydes has been reported, starting from different arylhydrazones. nih.gov The reaction of these hydrazones with the Vilsmeier-Haack reagent provides a versatile route to a range of substituted pyrazole-4-carbaldehyde derivatives. nih.gov This method's adaptability allows for the introduction of a wide array of substituents at the N1 and C3 positions of the pyrazole ring, thereby enabling the synthesis of a diverse library of analogs.

The following table summarizes the synthesis of various substituted pyrazole-4-carbaldehyde derivatives via the Vilsmeier-Haack reaction, highlighting the starting materials and the resulting products.

Starting HydrazoneVilsmeier ReagentResulting Pyrazole-4-carbaldehyde DerivativeReference
(E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazinesPOCl₃/DMF1-aryl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehydes core.ac.uk
ArylhydrazonesPOCl₃/DMF1,3-disubstituted-1H-pyrazole-4-carbaldehydes nih.gov
Hydrazone of sulfonic acidsPOCl₃/DMFPyrazole-4-carbaldehyde sulfonate derivatives nih.gov

This regioselective approach is fundamental for systematically exploring the structure-activity relationships of this class of compounds. The ability to introduce specific substituents at defined positions is a powerful tool for fine-tuning the chemical and physical properties of this compound analogs for various scientific applications.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact and enhance sustainability. sciensage.infoijprt.org These approaches focus on the use of less hazardous reagents, alternative energy sources, and environmentally benign reaction media. sciensage.infoijprt.org

One notable green method involves the use of microwave irradiation. sciensage.info Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods. ijprt.org For the synthesis of pyrazole derivatives, microwave irradiation has been employed in conjunction with solvent-free conditions or in environmentally friendly solvents like water or ethanol. sciensage.info

For example, a green chemistry approach for the synthesis of substituted pyrazoles has been described using a ZnO nanocatalyst under microwave-assisted, solvent-free conditions. sciensage.info This method involves the reaction of cinnamaldehydes with hydrazine hydrate, demonstrating the potential for catalytic, solventless reactions in pyrazole synthesis. sciensage.info While not directly applied to this compound itself in the reviewed literature, this methodology showcases a promising green route that could be adapted for its synthesis.

Another green strategy involves sonication, which utilizes ultrasound to promote the reaction. sciensage.info The synthesis of pyrazole derivatives has been carried out using sonication in solvents like ethanol or a mixture of methanol (B129727) and glacial acetic acid. sciensage.info This technique often leads to shorter reaction times and good product yields. sciensage.info

The use of reusable catalysts is another cornerstone of green chemistry. An efficient microwave-assisted synthesis of 4-formylpyrazoles has been developed using a Vilsmeier-Haack reagent derived from phthaloyl dichloride and DMF. A key advantage of this method is the avoidance of the toxic reagent POCl₃ and the ability to reuse the by-product in the preparation of phthaloyl dichloride. researchgate.net

The following table summarizes some green chemistry approaches that have been applied to the synthesis of pyrazole derivatives, which could potentially be adapted for the synthesis of this compound.

Green Chemistry ApproachCatalyst/ReagentSolventKey AdvantagesReference
Microwave-assisted synthesisZnO NanocatalystSolvent-freeReduced reaction time, solventless sciensage.info
Sonication-Ethanol or Methanol/Glacial Acetic AcidShorter reaction times, good yields sciensage.info
Microwave-assisted Vilsmeier-HaackPhthaloyl dichloride/DMF-Avoids toxic POCl₃, reusable by-product researchgate.net

The adoption of these green methodologies in the synthesis of this compound and its analogs holds the potential to make the production of these valuable compounds more environmentally sustainable and economically viable. ijprt.org

Elucidation of Chemical Reactivity and Transformation Pathways of 1 Vinyl 1h Pyrazole 4 Carbaldehyde

Reactivity of the Vinyl Group

The vinyl group (-CH=CH2) attached to the nitrogen atom of the pyrazole (B372694) ring is an electron-rich system that readily engages in various addition and polymerization reactions. wikipedia.orgresearchgate.net Its reactivity is influenced by the electron-withdrawing nature of the pyrazole ring.

Polymerization and Cross-linking Phenomena

The vinyl group of 1-Vinyl-1H-pyrazole-4-carbaldehyde enables it to undergo polymerization and cross-linking, processes crucial for the synthesis of advanced materials. chemimpex.com Vinylpyrazoles, in general, can be polymerized under free-radical initiation to form high molecular weight polymers. nih.gov The polymerization rate is sensitive to substituents on the vinyl group; for instance, neat 1-vinylpyrazole can polymerize with explosive force. nih.gov This reactivity is harnessed in the production of specialty polymers, where the incorporation of the pyrazole moiety can enhance properties such as thermal stability and chemical resistance, making them valuable in coatings and adhesives. chemimpex.com

Table 1: Polymerization Characteristics of Vinylpyrazoles

MonomerPolymerization ConditionsObservations
1-VinylpyrazoleNeatAlmost explosive polymerization nih.gov
1-VinylpyrazoleDilute benzene (B151609), azo initiatorClean polymerization to polymers of MW 150,000–330,000 nih.gov
Substituted VinylpyrazolesFree-radical initiationRate depends on the nature of substituents nih.gov

Cycloaddition Reactions

The vinyl group of vinylpyrazoles participates in cycloaddition reactions, such as the Diels-Alder reaction, although sometimes requiring harsh conditions. For example, the reaction of 1-vinylpyrazoles with dienes to form cycloadducts may only proceed at high temperatures (e.g., 180°C), with higher temperatures leading to competing polymerization of the reactants. nih.gov Another key cycloaddition is the [2+2] reaction with tetracyanoethylene. This reaction proceeds at room temperature for 1-vinylpyrazole in a polar solvent like THF to give high yields of the corresponding 1-(2,2,3,3-tetracyanocyclobutyl)pyrazoles. nih.gov

Addition Reactions (e.g., Thiylation, Cyclopropanation)

The double bond of the vinyl group is susceptible to various addition reactions. In accordance with Markovnikov's rule, 1-vinylpyrazoles can add hydrogen halides across the double bond to form 1-(1'-haloethyl)pyrazoles. nih.gov

Furthermore, the aldehyde group in related pyrazole-4-carbaldehydes is known to react with thiols. For instance, 1,3,5-trialkyl-1H-pyrazole-4-carbaldehydes react with 2,2'-oxydiethanethiol. researchgate.net While this reaction occurs at the aldehyde, it highlights the compatibility of the pyrazole core with thiol chemistry, suggesting that selective thiylation of the vinyl group on this compound could be achievable under specific conditions.

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) at the C-4 position of the pyrazole ring is a classic electrophilic center, readily attacked by nucleophiles. It also participates in oxidation and reduction reactions. umich.edu

Condensation Reactions with Nucleophiles

The aldehyde group of pyrazole-4-carbaldehydes undergoes condensation reactions with a variety of nucleophiles. These include reactions with active methylene (B1212753) compounds, amines, and derivatives like semicarbazide (B1199961) and thiosemicarbazide (B42300). umich.eduresearchgate.net For example, pyrazole-4-carbaldehydes react with hydrazones in the presence of POCl3 and DMF (Vilsmeier-Haack conditions) in cyclization reactions. chemmethod.com They also react with α-haloketones and thiosemicarbazide to form thiazolyl pyrazole derivatives. researchgate.net These reactions are fundamental in building more complex heterocyclic systems based on the pyrazole scaffold. nih.gov

Table 2: Condensation Reactions of Pyrazole-4-carbaldehydes

NucleophileReagents/ConditionsProduct Type
HydrazonesPOCl3 / DMFSubstituted Pyrazoles chemmethod.com
Active Methylene CompoundsBase catalysisChalcone-type structures umich.edu
Semicarbazide, ThiosemicarbazideAcid/Base catalysisSemicarbazones, Thiosemicarbazones umich.eduresearchgate.net
AminesToluenePyrazolylthiazolidin-4-ones researchgate.net

Reductions and Oxidations

The aldehyde functionality can be easily oxidized to a carboxylic acid or reduced to a primary alcohol. leah4sci.com Standard oxidizing agents, such as the Tollens' reagent (Ag+ in ammonia), can be used to convert the aldehyde to a carboxylate, which upon acidification yields the corresponding carboxylic acid. leah4sci.com

For reduction, common reducing agents like sodium borohydride (B1222165) (NaBH4) are effective in converting the aldehyde to a primary alcohol without affecting the vinyl group or the pyrazole ring. leah4sci.com Stronger reducing agents like lithium aluminum hydride (LiAlH4) would also accomplish this reduction. leah4sci.com Catalytic hydrogenation can also be employed; for instance, the vinyl group of certain 4-vinylpyrazoles has been hydrogenated to an ethyl group. nih.gov This suggests that under specific catalytic conditions, selective reduction of either the aldehyde or the vinyl group might be possible.

Conversions to Other Functional Groups (e.g., Nitriles)

The aldehyde functional group at the C4 position of the pyrazole ring is a key site for synthetic modification, allowing for its conversion into a variety of other functional groups. A significant transformation is its conversion to a nitrile group, yielding 1-Vinyl-1H-pyrazole-4-carbonitrile. This conversion is valuable as the nitrile moiety is a precursor for amines, amides, and carboxylic acids.

The synthesis of pyrazole-4-carbonitriles can be achieved through multicomponent reactions. For instance, a one-pot reaction involving a suitable aromatic aldehyde, malononitrile (B47326), and a hydrazine (B178648) derivative can yield highly functionalized pyrazole-4-carbonitriles. bohrium.comresearchgate.netfrontiersin.org While these methods build the pyrazole ring concurrently with the nitrile group, the direct conversion of this compound is typically achieved through a classical two-step process:

Formation of an Aldoxime: The aldehyde reacts with hydroxylamine (B1172632) (NH₂OH), often in the form of hydroxylamine hydrochloride with a base, to form the corresponding aldoxime, this compound oxime.

Dehydration of the Aldoxime: The subsequent step involves the dehydration of the aldoxime to yield the nitrile. A variety of dehydrating agents can be employed for this purpose, including acetic anhydride, thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅).

The reaction pathway is illustrated below:

Step 1: Aldoxime Formation this compound + NH₂OH·HCl → this compound oxime + H₂O + HCl

Step 2: Dehydration this compound oxime --[Dehydrating Agent]--> 1-Vinyl-1H-pyrazole-4-carbonitrile + H₂O

Reagent/StepConditionsProductPurpose
1. Hydroxylamine Hydrochloride, Base (e.g., Pyridine, NaOAc) Ethanol (B145695), Room Temperature to RefluxThis compound oximeConversion of aldehyde to oxime intermediate.
2. Acetic Anhydride (Ac₂O) Reflux1-Vinyl-1H-pyrazole-4-carbonitrileDehydration of the oxime to the nitrile.
2. Thionyl Chloride (SOCl₂) Inert Solvent (e.g., CH₂Cl₂), 0 °C to RT1-Vinyl-1H-pyrazole-4-carbonitrileDehydration of the oxime to the nitrile.
2. Phosphorus Pentoxide (P₂O₅) Heating, often without solvent1-Vinyl-1H-pyrazole-4-carbonitrileStrong dehydration of the oxime to the nitrile.

Synergistic Reactivity of Combined Vinyl and Aldehyde Moieties

The presence of both a vinyl group and an aldehyde group on the same pyrazole scaffold allows for unique synergistic reactivity. While reactions can be performed selectively at either functional group, certain transformations can engage both moieties, leading to complex molecular architectures in a single step or a tandem sequence.

The reactivity of vinylpyrazoles is distinct from that of enamines, as the pyrazole ring nitrogen (N-1) does not readily donate electron density to stabilize dipolar transition states. nih.gov However, the vinyl group is an active participant in various reactions, including cycloadditions and polymerizations. nih.govchemimpex.com The aldehyde group, on the other hand, readily undergoes nucleophilic addition and condensation reactions. umich.eduresearchgate.net

Synergistic reactivity can be envisioned in several ways:

Tandem Condensation-Cycloaddition: A Knoevenagel or Wittig-type condensation at the aldehyde group can generate a more extended conjugated system. For example, reaction with an active methylene compound like malononitrile would yield a dicyanovinyl-substituted pyrazole. This new, electron-deficient diene system could then undergo a [4+2] cycloaddition (Diels-Alder) reaction with an appropriate dienophile, where the original vinyl group participates as part of the diene system.

Intramolecular Processes: Under specific conditions, such as photochemical activation, intramolecular [2+2] cycloadditions between the vinyl group and the aldehyde's carbonyl double bond could potentially lead to the formation of fused oxetane (B1205548) rings, a reaction known as the Paterno-Büchi reaction.

Directed Reactions: The aldehyde or a derivative thereof can act as a directing group to influence the stereochemistry or regiochemistry of a reaction at the vinyl group. For instance, complexation of a Lewis acid to the aldehyde's oxygen atom could influence the facial selectivity of an approaching reagent to the nearby vinyl group.

While specific examples for this compound are not extensively documented, the principles of organic synthesis support the high potential for such synergistic transformations, making it a valuable building block for combinatorial chemistry and the synthesis of complex heterocyclic systems.

Advanced Spectroscopic Characterization and Structural Analysis of 1 Vinyl 1h Pyrazole 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1-Vinyl-1H-pyrazole-4-carbaldehyde, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced NMR techniques, provide a complete picture of its molecular architecture.

Proton (¹H) NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the vinyl and pyrazole (B372694) ring protons. The vinyl group typically presents as a classic AMX spin system, characterized by a downfield proton (Hα) coupled to two geminal protons (Hβ, cis and trans). The chemical shifts and coupling constants are sensitive to the electronic environment and the conformation of the vinyl group relative to the pyrazole ring. nih.gov The pyrazole ring protons, H3 and H5, also exhibit characteristic chemical shifts. The presence of an electron-withdrawing aldehyde group at the C4 position generally results in a downfield shift for the adjacent ring protons.

Proton Approximate Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde CHO9.8 - 10.0s-
Pyrazole H58.0 - 8.5s-
Pyrazole H37.8 - 8.2s-
Vinyl Hα7.0 - 7.5ddJ(α,β-cis) ≈ 8-12, J(α,β-trans) ≈ 15-18
Vinyl Hβ (trans)5.8 - 6.2ddJ(β-trans,α) ≈ 15-18, J(gem) ≈ 1-3
Vinyl Hβ (cis)5.4 - 5.8ddJ(β-cis,α) ≈ 8-12, J(gem) ≈ 1-3

Note: The exact chemical shifts and coupling constants can vary based on the solvent and the presence of substituents on the pyrazole ring.

Carbon-13 (¹³C) NMR Spectral Assignment and Interpretation

The ¹³C NMR spectrum provides further confirmation of the structure of this compound. The carbonyl carbon of the aldehyde group appears at a characteristic downfield chemical shift, typically in the range of 185-195 ppm. The carbons of the pyrazole ring and the vinyl group also have distinct resonances.

Carbon Approximate Chemical Shift (δ, ppm)
Aldehyde C=O185 - 195
Pyrazole C4135 - 145
Pyrazole C5130 - 140
Vinyl Cα125 - 135
Pyrazole C3115 - 125
Vinyl Cβ110 - 120

Note: These are approximate ranges and can be influenced by the solvent and substitution patterns.

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to determine the spatial relationships between different parts of the molecule, advanced 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, for instance, confirming the connectivity within the vinyl group (Hα to Hβ protons).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for connecting the vinyl group and the aldehyde group to the pyrazole ring. For example, correlations would be expected between the aldehyde proton and the C4 and C5 carbons of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to determine the preferred conformation of the vinyl group relative to the pyrazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. mdpi.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the aldehyde and vinyl groups, as well as the pyrazole ring.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C=O Stretch (Aldehyde)1680 - 1700Strong
C=C Stretch (Vinyl)1620 - 1640Medium
C=N Stretch (Pyrazole Ring)1500 - 1550Medium to Strong
C-H Stretch (Vinyl)3000 - 3100Medium
C-H Bending (Vinyl, out-of-plane)900 - 1000Strong
C-H Stretch (Aromatic/Heteroaromatic)3100 - 3200Medium

The strong absorption band around 1680-1700 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde. The presence of the vinyl group is confirmed by the C=C stretching vibration and the strong out-of-plane C-H bending bands. The vibrations of the pyrazole ring also contribute to the unique fingerprint of the molecule in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, further confirming its identity. nist.gov For this compound, with a molecular formula of C₆H₆N₂O, the expected molecular weight is approximately 122.12 g/mol . scbt.com

The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern can also be predicted based on the structure. Common fragmentation pathways may include the loss of the aldehyde group (CHO), the vinyl group (C₂H₃), or cleavage of the pyrazole ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. nih.gov For this compound, HRMS would confirm the molecular formula C₆H₆N₂O by providing a mass measurement with a high degree of precision, typically to four or five decimal places. This level of accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not extensively reported in the reviewed literature, the analysis of closely related pyrazole-4-carbaldehyde derivatives provides a strong basis for understanding its likely structural characteristics.

Conformational Analysis and Dihedral Angles

The conformation of pyrazole-4-carbaldehyde derivatives is largely defined by the relative orientations of the pyrazole core and its substituents. The planarity of the pyrazole ring is a key feature, with substituents often exhibiting varying degrees of rotation around the single bonds that connect them to the ring. This rotation is quantified by dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.

In a study of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, the asymmetric unit of the crystal contained four distinct molecules, each with slightly different geometries. researchgate.net The pyrazole moiety in each molecule was found to be essentially planar. researchgate.net The dihedral angles between the pyrazole ring and the phenyl rings at the 1 and 3 positions varied, indicating a degree of conformational flexibility. For instance, in one of the four molecules, the dihedral angle between the phenyl ring at position 1 and the pyrazole ring was 43.62(21)°, while the angle with the phenyl ring at position 3 was 1.97(31)°. researchgate.net In another molecule within the same crystal, these angles were 34.73(15)° and 17.24(25)°, respectively. researchgate.net

Similarly, for N-substituted pyrazoline derivatives of carbaldehyde, the pyrazole ring is nearly planar. nih.gov The dihedral angles between the pyrazole ring and a fluoro-substituted benzene (B151609) ring were found to be 4.64(7)° in one derivative and 5.3(4)° in another, demonstrating a relatively coplanar arrangement. nih.gov In a different derivative, this angle was more pronounced at 10.53(10)° and 9.78(10)° for two independent molecules in the crystal structure. nih.gov

These findings suggest that the vinyl and carbaldehyde groups of this compound would be attached to a planar pyrazole core, with the potential for rotation around the C-C and C-N single bonds. The specific dihedral angles would be influenced by the electronic and steric interactions between the substituents and the pyrazole ring, as well as by the packing forces within the crystal lattice.

Table 1: Selected Dihedral Angles in Pyrazole-4-carbaldehyde Derivatives

CompoundRing System 1Ring System 2Dihedral Angle (°)
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Molecule 1)Phenyl (at N1)Pyrazole43.62(21)
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Molecule 1)Phenyl (at C3)Pyrazole1.97(31)
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Molecule 2)Phenyl (at N1)Pyrazole34.73(15)
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Molecule 2)Phenyl (at C3)Pyrazole17.24(25)
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehydeFluoro-substituted benzenePyrazole4.64(7)
5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydeFluoro-substituted benzenePyrazole5.3(4)

Data sourced from studies on pyrazole derivatives and may not represent the exact values for this compound.

Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

Hydrogen Bonding: In the crystal structures of pyrazole-4-carbaldehyde derivatives, C-H···O hydrogen bonds are a recurring and significant interaction. The aldehyde oxygen atom acts as a hydrogen bond acceptor, while activated C-H bonds on the pyrazole ring or its substituents act as donors. For example, in the crystal structure of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, molecules form dimers through intermolecular C-H···O hydrogen bonds, creating distinct ring motifs. researchgate.net Similarly, the crystal structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde reveals that molecules are linked into planes by intermolecular C-H···O hydrogen bonds. nih.gov The formation of hydrogen-bonded chains through C–H···O interactions has also been observed in a novel pyrazole chalcone (B49325) derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. niscpr.res.in

π-Stacking: Aromatic pyrazole rings and any attached phenyl groups provide opportunities for π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the crystal packing of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, weak aromatic π–π stacking is observed, with a centroid–centroid separation of 3.788 (3) Å, which helps to consolidate the crystal packing. researchgate.net C-H···π interactions, where a C-H bond interacts with the π-system of an aromatic ring, are also noted as a stabilizing force in the crystal structures of pyrazole derivatives. niscpr.res.in

The study of intermolecular interactions in various pyrazole derivatives highlights the importance of both hydrogen bonding and π-stacking in their crystal engineering. imedpub.comcardiff.ac.ukmdpi.comresearchgate.net For this compound, it is anticipated that similar interactions would play a key role in its solid-state assembly. The aldehyde oxygen would be a prime hydrogen bond acceptor, while the pyrazole and vinyl groups could participate in both hydrogen bonding and π-system interactions. Hirshfeld surface analysis is a valuable tool used to visualize and quantify these non-covalent interactions within the crystal structure. kfupm.edu.sa

Table 2: Common Intermolecular Interactions in Pyrazole-4-carbaldehyde Derivatives

Interaction TypeDonorAcceptorSignificance
C-H···O Hydrogen BondC-H on pyrazole or substituentAldehyde OxygenFormation of dimers and chains, directing crystal packing. researchgate.netnih.govniscpr.res.in
π–π StackingPyrazole ring / Phenyl substituentPyrazole ring / Phenyl substituentStabilization of the crystal lattice through aromatic interactions. researchgate.netniscpr.res.in
C-H···π InteractionC-H on pyrazole or substituentπ-system of pyrazole or phenyl ringFurther consolidation of the crystal packing. niscpr.res.in

This table summarizes general findings from related pyrazole derivatives.

Computational Chemistry and Theoretical Investigations of 1 Vinyl 1h Pyrazole 4 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the molecular structure and electronic properties of pyrazole (B372694) derivatives. asrjetsjournal.orgresearchgate.net These methods provide a detailed picture of the electron distribution and geometry of molecules, which are fundamental to their chemical behavior. For pyrazole-based compounds, DFT has been successfully employed to determine optimized geometries, vibrational frequencies, and various electronic parameters. asrjetsjournal.orgresearchgate.net

For 1-Vinyl-1H-pyrazole-4-carbaldehyde, DFT calculations would likely be performed using a basis set such as 6-311G(d,p) to achieve a balance between computational cost and accuracy. asrjetsjournal.org Such calculations would yield the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties like the dipole moment and the distribution of atomic charges can be determined, offering insights into the molecule's polarity and reactive sites.

Conformational Analysis and Energy Minima

The presence of the vinyl group attached to the pyrazole ring introduces conformational flexibility in this compound. Spectroscopic studies on related 1-vinylpyrazoles have shown that substituents on the pyrazole ring influence the conformation of the vinyl group. nih.gov For 1-vinylpyrazoles that lack a substituent at the C-5 position, a mixture of conformers is typically observed. nih.gov

Computational conformational analysis can identify the possible stable structures (energy minima) of the molecule. This involves systematically rotating the single bonds—primarily the N1-C(vinyl) and C4-C(aldehyde) bonds—and calculating the potential energy at each orientation. The results of such an analysis would reveal the most stable conformer(s) and the energy barriers between them. It is expected that the planarity of the pyrazole ring is maintained, while the vinyl and carbaldehyde groups can adopt different orientations relative to the ring. The relative energies of these conformers determine their population at a given temperature.

Molecular Orbital Analysis and Electronic Transitions

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For pyrazole derivatives, DFT calculations can provide detailed information about the energies and spatial distributions of these frontier orbitals. researchgate.net In this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the vinyl group, which are electron-rich, while the LUMO is likely centered on the electron-withdrawing carbaldehyde group. The energy difference between these orbitals can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. researchgate.netuobabylon.edu.iq

Below is an illustrative data table of calculated electronic properties for a related pyrazole derivative, (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde, obtained through DFT calculations. asrjetsjournal.org

PropertyCalculated Value
HOMO Energy-6.21 eV
LUMO Energy-2.87 eV
HOMO-LUMO Gap3.34 eV
Ionization Potential6.21 eV
Electron Affinity2.87 eV
Electronegativity4.54 eV
Chemical Hardness1.67 eV
Chemical Softness0.30 eV

This data is for (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde and is intended to be illustrative of the types of parameters obtained from DFT calculations. asrjetsjournal.org

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational methods can identify reactants, products, intermediates, and, most importantly, transition states. The Vilsmeier-Haack reaction is a common method for the formylation of pyrazoles to produce pyrazole-4-carbaldehydes, and its mechanism has been a subject of study. researchgate.netekb.eg

For reactions involving this compound, such as nucleophilic additions to the aldehyde group or electrophilic additions to the vinyl group, computational studies can provide valuable insights. By calculating the activation energies associated with different possible pathways, the most likely reaction mechanism can be determined. Transition state theory can then be used to calculate reaction rates, which can be compared with experimental data. These studies are essential for understanding the reactivity of the molecule and for designing new synthetic routes.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. eurasianjournals.comeurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change. This allows for the study of conformational flexibility and the exploration of the conformational space of a molecule. eurasianjournals.com

For this compound, an MD simulation would reveal how the vinyl and carbaldehyde groups move and rotate relative to the pyrazole ring at a given temperature. This can provide a more realistic picture of the molecule's structure in solution or in the gas phase, where it is not static but constantly undergoing thermal motion. MD simulations are also useful for studying how the molecule interacts with its environment, such as solvent molecules. eurasianjournals.com

Prediction of Spectroscopic Parameters

Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental spectra to aid in structure elucidation. For instance, the gauge-independent atomic orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts. asrjetsjournal.org By calculating the ¹H and ¹³C NMR spectra of different possible isomers or conformers of this compound, the experimentally observed spectrum can be assigned to the correct structure.

Similarly, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. These calculations can help in assigning the various vibrational modes of the molecule to specific functional groups. The prediction of UV-Vis spectra through the calculation of electronic transitions, as mentioned earlier, is another powerful tool for characterizing the molecule.

Cheminformatics Approaches to Structure-Activity Relationships (SAR)

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. One of its key applications is in the development of Quantitative Structure-Activity Relationship (QSAR) models. ej-chem.orgijsdr.org QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.orgijsdr.org

For a class of compounds like pyrazole derivatives, which are known to exhibit a wide range of biological activities, QSAR can be a valuable tool. ijsdr.orgnih.gov By calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of related pyrazole compounds with known activities, a statistical model can be built to predict the activity of new, untested compounds. For this compound, if it were part of a library of compounds being screened for a particular biological target, QSAR could help in identifying the key structural features that contribute to its activity and in designing more potent analogs. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

A Flexible Foundation for Complex Molecule Synthesis

The dual reactivity of the vinyl and carbaldehyde groups makes 1-Vinyl-1H-pyrazole-4-carbaldehyde a highly versatile precursor in advanced organic synthesis.

Crafting Novel Pyrazole-Fused Heterocyclic Systems

Pyrazole-4-carbaldehydes are instrumental in the construction of various pyrazole-fused heterocyclic systems. semanticscholar.org These fused systems are of significant interest due to their presence in natural products, dyes, and as essential scaffolds in numerous drugs. semanticscholar.org The synthesis of these complex structures often involves cyclization and cyclocondensation reactions where the pyrazole-4-carbaldehyde acts as a key precursor. semanticscholar.org For instance, the reaction of 5-amino-1H-pyrazole-4-carbaldehyde with cyclopentanone (B42830) leads to the formation of cyclopenta[b]pyrazolo[4,3-e]pyridines. semanticscholar.org Similarly, pyrazolo[3,4-d]pyridazin-4-ones and pyrazolo[3,4-d] chemimpex.comsemanticscholar.orgresearchgate.nettriazines can be synthesized from pyrazole-4-carbaldehyde derivatives through various reaction pathways. semanticscholar.org The reactivity of the aldehyde group allows for the construction of new rings fused to the pyrazole (B372694) core, leading to a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. semanticscholar.orgrsc.org

A Precursor for Poly-functionalized Pyrazoles

The pyrazole ring is a privileged structural motif in modern drugs and bioactive compounds. arkat-usa.org The ability to introduce multiple functional groups onto the pyrazole scaffold is crucial for developing new biologically active candidates and polydental ligand systems. arkat-usa.org this compound serves as an excellent starting material for creating poly-functionalized pyrazoles. The aldehyde group can be readily transformed into other functional groups, while the vinyl group can participate in various addition and cycloaddition reactions. nih.gov For example, the Vilsmeier-Haack reaction is a common method for introducing a formyl group at the 4-position of the pyrazole ring, leading to the synthesis of 4-formylpyrazoles which are key intermediates for further functionalization. arkat-usa.orgumich.edu

A Scaffold for Chalcone (B49325) Derivatives

Chalcones, characterized by an open-chain flavonoid structure, are known for their wide range of pharmacological activities. rsc.orgnih.gov Pyrazole-containing chalcones have emerged as a significant class of compounds with promising anticancer and anti-inflammatory properties. nih.govsemanticscholar.org this compound can serve as a crucial scaffold for the synthesis of these novel chalcone derivatives. The aldehyde group of the pyrazole can undergo Claisen-Schmidt condensation with various acetophenones to yield the corresponding pyrazole-chalcone conjugates. rsc.orgnih.gov This synthetic strategy allows for the creation of a diverse library of pyrazole-based chalcones with potential therapeutic applications. researchgate.net

Engineering Advanced Materials

The unique chemical properties of this compound also extend to the field of materials science, where it is utilized in the development of innovative materials with tailored functionalities.

Pioneering Specialty Polymers and Coatings

The presence of the vinyl group in this compound makes it a valuable monomer for polymerization reactions. chemimpex.com This allows for the incorporation of the pyrazole moiety into polymer backbones, leading to the creation of specialty polymers with enhanced properties. chemimpex.com These pyrazole-containing polymers can exhibit improved thermal stability, chemical resistance, and adhesive properties, making them suitable for applications in high-performance coatings and adhesives. chemimpex.com The ability to functionalize the pyrazole ring further allows for the fine-tuning of the polymer's properties for specific applications.

Building Functional Materials for Sensors and Electronic Devices

The distinct electronic properties of the pyrazole ring make this compound a promising component in the design of functional materials for electronic applications. chemimpex.com These materials can be utilized in the fabrication of sensors and other electronic devices. chemimpex.com The ability to print electronic structures using functional inks containing such specialized compounds opens up possibilities for creating customized and miniaturized electronic components. researchgate.net The incorporation of pyrazole derivatives can influence the material's conductivity and sensing capabilities, paving the way for the development of novel sensors with high sensitivity and selectivity. chemimpex.com

Integration into Larger Frameworks for Material Design

The incorporation of this compound into larger molecular frameworks is primarily facilitated by the reactivity of its vinyl group, which allows it to act as a monomer in polymerization reactions. This capability enables the introduction of the pyrazole-4-carbaldehyde moiety as a pendant group on a polymer backbone, thereby bestowing the resulting material with the specific chemical and physical properties of the pyrazole ring.

The polymerization of vinylpyrazoles can be initiated by radical initiators, such as azo compounds. mdpi.com The reactivity of the vinyl group and the rate of polymerization are influenced by the nature of the substituents on the pyrazole ring. mdpi.com For this compound, the electron-withdrawing nature of the 4-carbaldehyde group is expected to influence the electronic properties of the vinyl group, thus affecting its polymerization behavior. Neat 1-vinylpyrazole has been observed to polymerize almost explosively, while increased substitution on the vinyl group tends to decrease the rate of polymerization. mdpi.com In solution, 1-vinylpyrazole can be polymerized under free-radical initiation to yield high molecular weight polymers. mdpi.com

This polymerization capability allows for the creation of specialty polymers and coatings with enhanced thermal stability and chemical resistance. chemimpex.com The pyrazole-4-carbaldehyde units within the polymer can serve as reactive sites for further chemical modifications, a concept known as post-polymerization modification. This approach allows for the synthesis of functional polymers with tailored properties. For instance, the aldehyde groups can be transformed into a variety of other functional groups or used to attach other molecules, such as cross-linking agents or biologically active compounds.

Catalysis

The pyrazole scaffold is a well-established component in the design of ligands for homogeneous catalysis. The nitrogen atoms of the pyrazole ring can effectively coordinate with a wide range of metal centers, and the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

Design of Pyrazole-Containing Ligands for Metal-Catalyzed Reactions

This compound serves as a versatile precursor for the synthesis of novel pyrazole-containing ligands. The aldehyde functionality is a convenient handle for the construction of more elaborate ligand structures, most notably through the formation of Schiff bases.

Schiff bases are synthesized through the condensation reaction of an aldehyde or ketone with a primary amine. nih.gov The resulting imine (C=N) bond is a key feature of these ligands, and the azomethine nitrogen can coordinate to metal ions. nih.gov Pyrazole-4-carbaldehydes, including substituted variants like 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, have been successfully used to synthesize a variety of Schiff base ligands by reacting them with different amino compounds. nih.gov

These Schiff base ligands, featuring the pyrazole moiety, can then be complexed with various transition metal ions, such as Co(II), Ni(II), Cu(II), and Zn(II), to form metal complexes with potential applications in catalysis. nih.gov The geometry of the resulting metal complex, which can range from square planar to octahedral, is influenced by the nature of the metal ion and the ligand structure. nih.gov The catalytic activity of these complexes is often enhanced upon coordination of the Schiff base to the metal center. researchgate.net

A significant advantage of using this compound for ligand synthesis is the presence of the vinyl group. This functionality opens up the possibility of immobilizing the resulting catalytic metal complex onto a solid support, such as a polymer. This can be achieved by copolymerizing the vinyl-functionalized ligand or its metal complex with other monomers. Immobilized catalysts offer several advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and suitability for use in continuous flow reactors.

Below is a table summarizing examples of metal complexes formed with Schiff bases derived from substituted pyrazole-4-carbaldehydes, which illustrates the general principle applicable to ligands derived from this compound.

Metal IonLigand TypeProposed GeometryReference
Cu(II)Schiff base of 1,3-diphenyl-1H-pyrazole-4-carboxaldehydeSquare Planar nih.gov
Co(II)Schiff base of 1,3-diphenyl-1H-pyrazole-4-carboxaldehydeOctahedral nih.gov
Ni(II)Schiff base of 1,3-diphenyl-1H-pyrazole-4-carboxaldehydeOctahedral nih.gov
Zn(II)Schiff base of 1,3-diphenyl-1H-pyrazole-4-carboxaldehydeOctahedral nih.gov

Research into Medicinal Chemistry and Biological Applications of 1 Vinyl 1h Pyrazole 4 Carbaldehyde Derivatives

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

The pyrazole (B372694) nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.govmeddocsonline.org Derivatives of 1-Vinyl-1H-pyrazole-4-carbaldehyde have been explored for their potential to combat various microbial infections.

Antibacterial and Antifungal Activity:

Research has demonstrated that pyrazole-4-carbaldehyde derivatives exhibit promising antibacterial and antifungal properties. chemmethod.comresearchgate.net For instance, a series of 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde derivatives were synthesized and evaluated for their antimicrobial activity against pathogenic bacteria. Several of these compounds showed excellent to good efficacy when compared to the standard antibiotic, ampicillin. chemmethod.comresearchgate.net The antimicrobial activity of these derivatives is often attributed to their unique structural features which can be further modified to enhance potency. chemmethod.comresearchgate.net

Similarly, various newly synthesized pyrazole derivatives, including those derived from pyrazole-4-carbaldehyde, have been screened for their activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govnih.gov Many of these compounds have shown considerable antimicrobial activity. nih.gov For example, certain hydrazone derivatives of pyrazole-4-carbaldehyde have exhibited remarkable antibacterial and antifungal activities. nih.gov The broad-spectrum antimicrobial potential of pyrazole derivatives is also highlighted by the activity of pyrazofurin, a natural C-glycoside of pyrazole, which shows antimicrobial, antiviral, and antitumor properties. nih.gov

Antiviral Activity:

The pyrazole scaffold has also been identified as a promising core for the development of antiviral agents. nih.gov Derivatives have been synthesized and tested against various viruses, including the Newcastle disease virus (NDV) and Chikungunya virus (ChikV). nih.goveurekaselect.com

In one study, a series of 4-substituted pyrazole derivatives were synthesized from 5-chloro-4-formyl-3-methyl-1-phenylpyrazole. nih.gov Notably, a hydrazone derivative and a thiazolidinedione derivative demonstrated 100% protection against NDV. nih.gov Another pyrazolopyrimidine derivative provided 95% protection. nih.gov These findings underscore the potential of pyrazole-4-carbaldehyde derivatives as potent antiviral candidates.

Furthermore, a pyrazole derivative was identified as an inhibitor of the Chikungunya virus through high-throughput virtual screening. eurekaselect.com Specifically, a Schiff's base synthesized from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde showed inhibitory activity against ChikV with an IC50 value of 14.15 µM. eurekaselect.com

Anti-inflammatory and Analgesic Investigations

Pyrazole derivatives are a well-known class of compounds with significant anti-inflammatory and analgesic properties. researchgate.netnih.gov The core structure is found in several non-steroidal anti-inflammatory drugs (NSAIDs). chemmethod.comresearchgate.net

Research into derivatives of this compound has shown their potential as anti-inflammatory agents. chemimpex.comresearchgate.net A series of 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehydes were synthesized and evaluated for their in-vivo anti-inflammatory activity. researchgate.net Several of these compounds exhibited good to comparable anti-inflammatory activity when compared to the standard drug, diclofenac. researchgate.net The design of these molecules often aims to create a "butterfly-like" structure, which is considered an essential feature for anti-inflammatory activity. researchgate.net

Furthermore, studies have explored the synthesis of novel heterocyclic compounds incorporating pyrazole moieties, which have demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2). nih.gov Some of these compounds showed potent anti-inflammatory properties in in-vitro assays. nih.gov Molecular docking studies have helped to understand the binding interactions of these compounds with the COX-2 enzyme, further supporting their potential as anti-inflammatory agents. researchgate.net

Anti-cancer and Antitumor Activity Studies

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with derivatives showing activity against a multitude of tumor targets. researchgate.netekb.eg Research has focused on synthesizing and evaluating various pyrazole derivatives, including those based on the this compound framework, for their potential as cancer therapeutics. chemimpex.comnih.gov

Numerous studies have reported the synthesis of pyrazole derivatives with potent antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer. nih.govnih.govnih.gov For example, certain pyrazole analogues have demonstrated significant anticancer activity against human colon cancer cell lines, with some compounds also exhibiting potent xanthine (B1682287) oxidase inhibitory activity, suggesting a possible mechanism for their anticancer effects. nih.gov

Specific derivatives have shown promising results against particular cancer types. For instance, a novel pyrazole carbaldehyde derivative was identified as a potent PI3 kinase inhibitor and exhibited excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM. nih.gov Other studies have synthesized fused pyrazole derivatives that act as dual inhibitors of EGFR and VEGFR-2, two important targets in cancer therapy. frontiersin.org Some of these compounds showed significantly higher activity than the reference drug erlotinib. frontiersin.org

The versatility of the pyrazole core allows for the creation of a wide range of derivatives with diverse mechanisms of action. Researchers have developed pyrazole-containing compounds that induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in cancer progression. nih.govnih.govnih.gov

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound TypeCancer Cell LineIC50 (µM)Reference
Pyrazole analogueHuman colon cancer (HCT-116)4.2 nih.gov
Pyrazole carbaldehyde derivativeBreast cancer (MCF7)0.25 nih.gov
Fused pyrazole derivative (EGFR inhibitor)-0.06 frontiersin.org
Fused pyrazole derivative (VEGFR-2 inhibitor)-0.22 frontiersin.org
1H-pyrazole-1-carboxamide derivativeHuman melanoma (A375)Potent nih.gov

Agrochemical Research (Pesticides, Herbicides)

The pyrazole ring is a key component in a variety of agrochemicals, demonstrating a broad spectrum of activities. chemimpex.comnih.gov Derivatives of this compound are explored for their potential use as effective pesticides and herbicides, contributing to improved crop yields. chemimpex.com

Herbicidal Activity:

Enzyme Inhibition Studies (e.g., DNA Gyrase, DHFR)

The biological activity of many pyrazole derivatives stems from their ability to inhibit specific enzymes that are crucial for the survival of pathogens or the proliferation of cancer cells.

DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition:

New Schiff bases incorporating a pyrazole moiety have been designed and synthesized as dual-targeting inhibitors of both DNA gyrase and dihydrofolate reductase (DHFR). mdpi.com Both DHFR and DNA gyrase are validated targets for antibacterial and anticancer drugs. mdpi.com DHFR is essential for the synthesis of nucleic acids and amino acids, and its inhibition leads to the arrest of cell growth. mdpi.comresearchgate.net DNA gyrase is a type II topoisomerase that plays a critical role in DNA replication. mdpi.com

Molecular docking studies have shown that these pyrazole Schiff bases can effectively bind to the active sites of both DHFR and DNA gyrase. mdpi.com The inhibitory activity of these compounds against DHFR has been confirmed in enzymatic assays, with some derivatives showing better inhibition than the reference drug trimethoprim. nih.gov This dual-targeting approach offers a promising strategy for developing new antimicrobial and anticancer agents with potentially improved efficacy and a lower likelihood of resistance development.

Immunomodulatory Activity

In addition to their direct antimicrobial and anticancer effects, some pyrazole derivatives have been found to possess immunomodulatory properties.

Research on new Schiff bases tethered with a pyrazole moiety has indicated that these compounds not only act as dual inhibitors of DHFR and DNA gyrase but also exhibit immunomodulatory activity. mdpi.com It is suggested that these compounds can induce increased immunity against pathogens and tumors. mdpi.com This dual functionality—directly targeting microbial or cancer cells while also modulating the host's immune response—presents an attractive avenue for the development of novel therapeutics.

Target Identification and Mechanism of Action Research

Understanding the specific molecular targets and mechanisms of action is crucial for the rational design and development of new drugs. For pyrazole derivatives, research efforts are ongoing to elucidate how they exert their biological effects.

Target Identification:

Molecular docking simulations are frequently employed to identify potential protein targets for newly synthesized pyrazole derivatives. For instance, in antiviral research against the Newcastle disease virus, the immune receptor TLR4 protein was identified as a potential target for a series of 4-substituted pyrazole derivatives. nih.govresearchgate.net Similarly, for anticancer pyrazole derivatives, enzymes like EGFR, VEGFR-2, and xanthine oxidase have been identified as key targets. nih.govfrontiersin.org

Mechanism of Action:

The mechanism of action for many pyrazole derivatives is linked to the inhibition of critical enzymes. As discussed, the inhibition of DHFR and DNA gyrase is a key mechanism for the antimicrobial and anticancer activity of certain pyrazole Schiff bases. mdpi.com For anticancer pyrazoles, mechanisms can include the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and the inhibition of signaling pathways crucial for tumor growth and survival, such as the PI3K/Akt and STAT3 pathways. nih.govnih.gov

For antiviral pyrazoles, the mechanism can involve inhibiting virus-induced effects, such as haemagglutination in the case of the Newcastle disease virus. nih.gov Further research is continuously being conducted to unravel the intricate molecular interactions and pathways through which these versatile compounds mediate their diverse biological activities.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

A comprehensive review of published research reveals a lack of specific structure-activity relationship (SAR) studies for derivatives of this compound. SAR studies are fundamental in medicinal chemistry for understanding how specific structural features of a molecule contribute to its biological activity. Such studies typically involve the synthesis of a series of related compounds with systematic modifications to identify key pharmacophoric elements and optimize potency and selectivity.

While general SAR principles have been established for other classes of pyrazole derivatives, these are not directly transferable to compounds bearing a 1-vinyl group. For instance, studies on 1-phenylpyrazole (B75819) derivatives have demonstrated the importance of substituents on the phenyl ring for activities such as xanthine oxidase inhibition and anti-HIV effects. nih.govnih.gov Similarly, research on 4,5-dihydro-1H-pyrazole derivatives has elucidated SAR for activities like nNOS inhibition. nih.gov However, the unique electronic and steric properties of the vinyl group at the 1-position of the pyrazole ring necessitate dedicated studies to understand its impact on molecular interactions with biological targets. The reactivity of the vinyl group also suggests that it could serve as a handle for further chemical modifications, a strategy that remains to be explored in the context of SAR.

Molecular Docking and Pharmacophore Modeling in Drug Discovery

Consistent with the absence of detailed SAR studies, there is a corresponding lack of published research on molecular docking and pharmacophore modeling specifically for this compound derivatives. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, providing insights into binding affinity and mode of action. nih.govijpbs.com Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. nih.govresearchgate.net

Numerous molecular docking and pharmacophore modeling studies have been successfully applied to other classes of pyrazole derivatives to guide the design of new inhibitors for various targets, including receptor tyrosine kinases, protein kinases, and carbonic anhydrases. nih.govumich.edu These computational approaches have proven invaluable in rational drug design.

The aldehyde functional group at the 4-position of the pyrazole ring is a versatile synthetic handle, allowing for the creation of a diverse library of derivatives through reactions such as condensation, oxidation, and reduction. umich.edu This chemical tractability, combined with the presence of the 1-vinyl group, makes this compound an interesting but currently underutilized scaffold for medicinal chemistry research. Future work in this area, involving the synthesis of derivative libraries followed by biological screening and computational studies, would be necessary to unlock the therapeutic potential of this class of compounds.

Future Research Directions and Emerging Opportunities for 1 Vinyl 1h Pyrazole 4 Carbaldehyde

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

While established methods exist for the synthesis of pyrazole-4-carbaldehydes, such as the Vilsmeier-Haack reaction, future research should prioritize the development of more efficient and environmentally benign synthetic routes to 1-Vinyl-1H-pyrazole-4-carbaldehyde. nih.govchemmethod.comresearchgate.net The Vilsmeier-Haack reaction, for instance, often utilizes phosphorus oxychloride and dimethylformamide, which present environmental and safety concerns.

Future investigations could focus on:

Green Chemistry Approaches: Developing catalytic systems that avoid stoichiometric, hazardous reagents. This could include the use of solid acid catalysts or enzyme-catalyzed formylation reactions. Research into greener solvents to replace traditional chlorinated or polar aprotic solvents is also crucial.

Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, improve reaction control, and allow for easier scalability. This methodology can minimize the handling of hazardous intermediates and improve yield and purity.

One-Pot Syntheses: Designing multi-component reactions where the pyrazole (B372694) ring is formed, formylated, and vinylated in a single synthetic operation would significantly improve atom economy and reduce waste from intermediate workups and purifications.

Alternative Vinylation Methods: Exploring alternative methods to the classical acetylene-based vinylation, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) with vinyl organometallics or vinyl halides, could offer milder reaction conditions and broader substrate scope.

Advanced Functionalization and Derivatization Strategies

The true potential of this compound lies in its capacity for diverse functionalization. The aldehyde and vinyl groups can be seen as orthogonal chemical handles, allowing for selective modification and the construction of complex molecular architectures.

Derivatization of the Aldehyde Group: The carbaldehyde moiety is a versatile precursor for a multitude of chemical transformations, including:

Condensation Reactions: Formation of Schiff bases, hydrazones, and oximes, which can serve as ligands for metal complexes or as intermediates for further heterocyclic synthesis. chemmethod.com

Reductive Amination: Providing a straightforward route to a variety of substituted aminomethyl-pyrazoles, a motif of interest in medicinal chemistry.

Oxidation and Reduction: Conversion to the corresponding carboxylic acid or alcohol, expanding the range of available functional groups for esterification, amidation, or etherification.

Carbon-Carbon Bond Formation: Utilization in Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions to create extended conjugated systems or introduce new carbon skeletons.

Functionalization of the Vinyl Group: The N-vinyl group is a key feature for polymerization and other addition reactions. chemimpex.com

Polymer Chemistry: Its use as a monomer for radical, cationic, or coordination polymerization can lead to novel functional polymers with pyrazole moieties in the side chains, imparting unique thermal, chemical, and chelating properties. chemimpex.com

Cycloaddition Reactions: Acting as a dienophile or dipolarophile in [4+2] or [3+2] cycloaddition reactions to build complex, fused heterocyclic systems.

Metathesis Reactions: The vinyl group can participate in ring-closing metathesis (RCM) with other olefinic tethers on the molecule to generate novel bicyclic and macrocyclic structures. nih.gov

Future strategies will likely involve combining these transformations to create highly functionalized, multi-component molecules for specific applications in materials and medicine.

Investigation of Underexplored Reactivity Profiles

Despite the known reactivity of aldehydes and vinyl groups, the specific reactivity profile of this compound, particularly the interplay between its two functional groups, remains largely unexplored. A recent review highlighted that the chemistry of vinylpyrazoles has generally been overlooked, and modern synthetic methods could unlock new potential. nih.gov

Key areas for future investigation include:

Domino and Tandem Reactions: Designing sequences where an initial reaction at one functional group triggers a subsequent transformation at the other, allowing for the rapid construction of molecular complexity from a simple starting material.

Modern Synthetic Methodologies: Applying cutting-edge synthetic tools to vinylpyrazoles is a significant opportunity. nih.gov This includes exploring its participation in:

Photoredox Catalysis: Using visible light to enable novel transformations that may not be accessible through traditional thermal methods.

C-H Activation: Directly functionalizing the C-H bonds on the pyrazole ring or the vinyl group to introduce new substituents without the need for pre-functionalized starting materials.

Intramolecular Interactions: Studying the potential for intramolecular cyclization or rearrangement reactions, possibly triggered by light, heat, or a catalyst, to form novel heterocyclic frameworks.

Development of Advanced Spectroscopic and Analytical Techniques

While standard analytical methods like NMR, IR, and mass spectrometry are essential for routine characterization nih.govchemmethod.commdpi.com, a deeper understanding of the structure, conformation, and dynamics of this compound and its derivatives requires more advanced techniques.

Advanced NMR Spectroscopy: In-depth 2D NMR studies (NOESY, ROESY) could elucidate the preferred conformation of the vinyl group relative to the pyrazole ring, which can be influenced by substituents. nih.gov Solid-state NMR would be invaluable for characterizing the structure and dynamics of polymers derived from this monomer.

Computational Spectroscopy: Combining experimental data with quantum chemical calculations (e.g., DFT) can aid in the assignment of complex spectra and provide insights into the electronic structure and reactivity of the molecule.

Hyphenated Analytical Techniques: The use of techniques like LC-MS/MS and GC-MS is crucial for the analysis of complex reaction mixtures during derivatization studies and for the identification of metabolites in biological investigations. nih.gov

Chiroptical Methods: For derivatives that are chiral, techniques such as circular dichroism (CD) spectroscopy will be essential for determining stereochemistry and enantiomeric purity.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. For a versatile building block like this compound, these computational tools offer several opportunities:

Predictive Modeling: ML models could be trained to predict the physicochemical properties (e.g., solubility, logP), spectral characteristics, and even the biological activity or toxicity of virtual libraries of derivatives before they are synthesized, saving significant time and resources.

De Novo Design: AI algorithms could design novel derivatives tailored to specific target properties, such as binding to a particular enzyme active site or exhibiting desired material characteristics (e.g., band gap, thermal stability).

Synthetic Route Optimization: Retrosynthesis software guided by AI can propose and evaluate multiple synthetic pathways for complex derivatives, identifying the most efficient, cost-effective, and sustainable routes.

Polymer Informatics: Predicting the properties of polymers based on the monomer structure is a significant challenge. ML models could accelerate the discovery of new polymers derived from this compound with optimized performance for applications in coatings, adhesives, or advanced materials. chemimpex.com

Expansion into New Areas of Materials Science and Nanotechnology

The presence of a polymerizable vinyl group and a metal-coordinating pyrazole ring makes this compound a highly attractive monomer for advanced materials. chemimpex.com While its use in specialty polymers and coatings is recognized, significant opportunities exist in more advanced fields. chemimpex.com

Conductive Polymers and Organic Electronics: By creating conjugated polymers through derivatization of the aldehyde group followed by polymerization, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Functional Surfaces and Nanoparticles: The molecule could be grafted onto surfaces or nanoparticles via either the vinyl or aldehyde group to impart specific properties, such as hydrophobicity, biocompatibility, or catalytic activity.

Porous Materials (MOFs and COFs): Derivatives of this compound, particularly the corresponding dicarboxylic acid or diamine, could serve as novel organic linkers for the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The pyrazole nitrogen atoms could provide additional metal coordination sites, and the vinyl group could be used for post-synthetic modification of the porous material.

Smart Materials: Incorporating this monomer into hydrogels or other polymers could lead to materials that respond to stimuli such as pH, temperature, or the presence of metal ions, due to the properties of the pyrazole ring.

Deepening Understanding of Biological Mechanisms and Therapeutic Potential

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs. nih.govnih.gov Derivatives of pyrazole-4-carbaldehyde are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. chemmethod.comchemimpex.comresearchgate.net

Future research should aim to:

Systematic Library Synthesis: Create diverse libraries of compounds from this compound through the functionalization strategies outlined above.

Broad Biological Screening: Test these libraries against a wide array of biological targets, including cancer cell lines, bacteria, fungi, and viruses, to identify new lead compounds. nih.govresearchgate.net

Mechanism of Action Studies: For any biologically active "hits," it is crucial to move beyond simple screening and investigate the underlying mechanism of action. This includes identifying the molecular target (e.g., a specific enzyme or receptor) and validating its role in the observed effect.

Structure-Activity Relationship (SAR): Systematically modify the structure of lead compounds to understand how different parts of the molecule contribute to its potency and selectivity. The vinyl and aldehyde groups provide convenient points for such modifications. The vinyl group, for instance, could act as a Michael acceptor for covalent inhibition of a target protein, a strategy used by some modern therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-vinyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack formylation , a widely used method for introducing aldehyde groups into heterocycles. This involves reacting a pre-formed pyrazole derivative (e.g., 1-vinyl-1H-pyrazole) with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions (60–80°C, 4–6 hours). Key variables include stoichiometry (1:3 molar ratio of pyrazole to DMF/POCl₃) and solvent choice (e.g., dichloroethane for improved regioselectivity). Yield optimization requires precise temperature control and inert atmosphere to avoid side reactions like over-oxidation .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the aldehyde proton (δ 9.8–10.2 ppm) and vinyl group (δ 5.5–6.5 ppm for CH₂=CH–).
  • IR Spectroscopy : A strong C=O stretch (~1680–1720 cm⁻¹) verifies the aldehyde group.
  • X-ray Crystallography : Single-crystal analysis resolves regiochemistry and confirms the planar pyrazole ring. SHELX software (e.g., SHELXL) refines structural parameters and validates bond lengths/angles .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of aldehyde group introduction in pyrazole derivatives?

  • Methodological Answer : Computational modeling (DFT calculations) identifies electron-rich positions on the pyrazole ring, favoring electrophilic attack during Vilsmeier-Haack reactions. For this compound, the 4-position is activated by resonance from the vinyl substituent. Experimental validation involves synthesizing isotopically labeled analogs (e.g., ¹³C-DMF) and tracking formylation via LC-MS .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

  • Methodological Answer : The vinyl group introduces torsional disorder, complicating electron density maps. Strategies include:

  • Low-temperature (100 K) data collection to minimize thermal motion.
  • Using SHELXL’s TWIN and RIGU commands to model disorder and refine occupancy ratios.
  • Validation with ORTEP-3 for graphical representation of anisotropic displacement parameters .

Q. How do substituent modifications (e.g., vinyl vs. phenyl groups) impact the bioactivity of pyrazole-4-carbaldehyde derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare:

  • Electron-withdrawing groups (e.g., –Cl, –F) at the 3-position: Enhance antimicrobial activity by increasing electrophilicity.
  • Vinyl groups : Improve solubility and metabolic stability compared to bulky aryl substituents. Bioassays (e.g., MIC for antimicrobial activity) paired with molecular docking (e.g., targeting bacterial enoyl-ACP reductase) validate hypotheses .

Q. How can researchers resolve contradictions in reported bioactivity data for pyrazole-4-carbaldehydes?

  • Methodological Answer : Discrepancies often stem from assay variability (e.g., broth microdilution vs. agar diffusion for antimicrobial testing). Mitigation strategies:

  • Standardize protocols (CLSI guidelines).
  • Use orthogonal assays (e.g., time-kill curves for bactericidal vs. bacteriostatic effects).
  • Apply multivariate statistical analysis to isolate substituent effects from experimental noise .

Q. What strategies improve regioselectivity in multi-step syntheses of substituted pyrazole-4-carbaldehydes?

  • Methodological Answer :

  • Directed ortho-metalation : Use directing groups (e.g., –OMe) to steer formylation.
  • Protecting groups : Temporarily block reactive sites (e.g., NH of pyrazole) during functionalization.
  • Flow chemistry : Enhances reproducibility in continuous synthesis by maintaining precise reagent ratios .

Q. How does oxidative degradation of the aldehyde group affect stability, and what storage conditions are optimal?

  • Methodological Answer : Aldehydes are prone to air oxidation, forming carboxylic acids. Stability studies (accelerated aging at 40°C/75% RH) show:

  • Optimal storage : Argon atmosphere, –20°C, in amber vials to prevent photodegradation.
  • Stabilizers : Addition of 1% BHT (butylated hydroxytoluene) inhibits radical-mediated oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.